2,4-Dibromopentane
CAS No.: 19398-53-9
Cat. No.: VC21044093
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19398-53-9 |
|---|---|
| Molecular Formula | C5H10Br2 |
| Molecular Weight | 229.94 g/mol |
| IUPAC Name | 2,4-dibromopentane |
| Standard InChI | InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | KUZOHDYKJXNCSI-UHFFFAOYSA-N |
| SMILES | CC(CC(C)Br)Br |
| Canonical SMILES | CC(CC(C)Br)Br |
Introduction
Chemical Identity and Structure
2,4-Dibromopentane (C₅H₁₀Br₂) is a dibromoalkane with a molecular weight of 229.94 g/mol . The compound features two bromine atoms substituted at non-adjacent positions (2 and 4) on a five-carbon chain. This arrangement introduces stereochemical complexity into the molecule's structure.
Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 19398-53-9 |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol |
| IUPAC Name | 2,4-dibromopentane |
| European Community (EC) Number | 243-031-7 |
| DSSTox Substance ID | DTXSID30884890 |
| InChI | InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 |
| InChIKey | KUZOHDYKJXNCSI-UHFFFAOYSA-N |
Table 1: Chemical identification data for 2,4-Dibromopentane
Synonyms
The compound is known by several synonyms in chemical literature and databases:
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2,4-Dibromopentane
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Pentane, 2,4-dibromo-
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meso-2,4-Dibromopentane
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(2R,4S)-2,4-Dibromopentane
Physical Properties
2,4-Dibromopentane is a colorless to light yellow liquid at room temperature with specific physical characteristics that make it suitable for various laboratory applications.
Basic Physical Properties
Table 2: Physical properties of 2,4-Dibromopentane
Stereochemistry
2,4-Dibromopentane exists in multiple stereoisomeric forms, which demonstrates the compound's stereochemical complexity.
Stereoisomers
The compound can exist as:
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The meso form (2R,4S)-2,4-dibromopentane, which has an internal plane of symmetry and is optically inactive.
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Enantiomeric pair:
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(2S,4S)-2,4-dibromopentane
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(2R,4R)-2,4-dibromopentane
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The meso form is often commercially available and has been identified with its own CAS number (1825-11-2) .
The PubChem database contains separate entries for the stereoisomers, including specific information about (2S,4S)-2,4-dibromopentane (CID 90472520), which has the InChIKey KUZOHDYKJXNCSI-WHFBIAKZSA-N .
| Hazard Classification | Details |
|---|---|
| Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H226: Flammable liquid and vapor |
| Hazard Classes | Skin Irrit. 2 (100%) Eye Irrit. 2 (100%) |
Table 3: GHS classification information for 2,4-Dibromopentane
Precautionary Statements
The compound requires specific precautionary measures:
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P264: Wash skin thoroughly after handling
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P280: Wear protective gloves/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P332+P317: If skin irritation occurs: Get medical help
Additional precautionary statements include grounding/bonding containers, keeping away from heat/sparks/open flames, and storing in well-ventilated places .
Applications in Organic Synthesis
2,4-Dibromopentane serves as a versatile intermediate in organic synthesis with several key applications.
Elimination Reactions
One of the most notable applications is in elimination reactions to form alkynes. Similar to other vicinal dihalides, 2,4-dibromopentane can undergo double elimination reactions with strong bases to form alkyne products . This reaction type is frequently used in organic synthesis to introduce triple bonds into organic molecules.
The general mechanism involves:
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E2 elimination of the first halide to form an alkene intermediate
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Second E2 elimination to form the alkyne
As an Alkylating Agent
2,4-Dibromopentane can serve as an alkylating reagent in organic synthesis. The compound's reactivity pattern allows it to participate in various substitution reactions with nucleophiles .
Research Applications
The compound has been studied in electrochemical reduction reactions. Research on the electrochemical reduction of (+)-(2S,4S)-2,4-dibromopentane provides insights into stereochemical aspects of these reactions and potential applications in asymmetric synthesis .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (preferably in a cool, dark place, <15°C) |
| Atmosphere | Store under inert gas |
| Conditions to Avoid | Light sensitive, air sensitive |
| Container | Keep container tightly closed |
Table 4: Storage recommendations for 2,4-Dibromopentane
Synthesis Methods
Various methods have been reported for the synthesis of 2,4-dibromopentane and related compounds.
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